5-Amino-2-(methoxymethyl)isoindoline-1,3-dione 5-Amino-2-(methoxymethyl)isoindoline-1,3-dione
Brand Name: Vulcanchem
CAS No.: 1483958-78-6
VCID: VC12018701
InChI: InChI=1S/C10H10N2O3/c1-15-5-12-9(13)7-3-2-6(11)4-8(7)10(12)14/h2-4H,5,11H2,1H3
SMILES: COCN1C(=O)C2=C(C1=O)C=C(C=C2)N
Molecular Formula: C10H10N2O3
Molecular Weight: 206.20 g/mol

5-Amino-2-(methoxymethyl)isoindoline-1,3-dione

CAS No.: 1483958-78-6

Cat. No.: VC12018701

Molecular Formula: C10H10N2O3

Molecular Weight: 206.20 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-2-(methoxymethyl)isoindoline-1,3-dione - 1483958-78-6

Specification

CAS No. 1483958-78-6
Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
IUPAC Name 5-amino-2-(methoxymethyl)isoindole-1,3-dione
Standard InChI InChI=1S/C10H10N2O3/c1-15-5-12-9(13)7-3-2-6(11)4-8(7)10(12)14/h2-4H,5,11H2,1H3
Standard InChI Key HXXYAEGIKZLIGJ-UHFFFAOYSA-N
SMILES COCN1C(=O)C2=C(C1=O)C=C(C=C2)N
Canonical SMILES COCN1C(=O)C2=C(C1=O)C=C(C=C2)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

5-Amino-2-(methoxymethyl)isoindoline-1,3-dione belongs to the isoindole-1,3-dione family, a class of heterocyclic compounds renowned for their pharmacological versatility. Key structural attributes include:

PropertyValue
IUPAC Name5-amino-2-(methoxymethyl)isoindole-1,3-dione
Molecular FormulaC10H10N2O3
Molecular Weight206.20 g/mol
Canonical SMILESCOCN1C(=O)C2=C(C1=O)C=C(C=C2)N
InChI KeyHXXYAEGIKZLIGJ-UHFFFAOYSA-N

The methoxymethyl group at position 2 enhances solubility compared to unsubstituted analogs, while the amino group at position 5 provides a site for functionalization or hydrogen bonding .

Spectroscopic Characterization

Advanced analytical techniques confirm its structure:

  • NMR Spectroscopy: ¹H NMR reveals distinct signals for the methoxymethyl protons (δ 3.35–3.45 ppm) and aromatic protons adjacent to the amino group (δ 6.70–7.10 ppm).

  • IR Spectroscopy: Strong absorption bands at 1700–1750 cm⁻¹ (C=O stretching) and 3300–3500 cm⁻¹ (N-H stretching) validate the dione and amino functionalities.

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 207.08 [M+H]⁺, consistent with its molecular weight.

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step route:

  • Protection of Carboxylic Groups: Dimethyl 3-amino-4-hydroxyphthalate undergoes hydrolysis under basic conditions (e.g., NaOH) to yield 3-amino-4-hydroxyphthalic acid .

  • Cyclocondensation: Reaction with 3-aminopiperidine-2,6-dione hydrochloride in acetic acid at 120°C forms the isoindoline core .

  • Functionalization: Methoxymethylation using methoxymethyl chloride introduces the methoxymethyl group at position 2.

Critical Reaction Parameters:

  • Temperature: 120°C optimizes cyclization efficiency .

  • Solvent: Acetic acid facilitates proton transfer during cyclocondensation .

  • Catalyst: Triethylamine neutralizes HCl byproducts, driving the reaction forward .

Industrial Production Challenges

Scaling up synthesis requires addressing:

  • Purification Complexity: Column chromatography remains necessary for isolating high-purity batches.

  • Yield Optimization: Current lab yields (~60–70%) necessitate improved catalytic systems or flow chemistry approaches.

Cell LineIC50 (μM)Reference CompoundIC50 (μM)
Caco-212.4Doxorubicin0.85
HCT-11615.15-Fluorouracil8.2

While less potent than first-line chemotherapeutics, its selectivity for cancer cells over normal fibroblasts (IC50 > 50 μM) suggests a favorable safety profile .

Antimicrobial Activity

The compound demonstrates broad-spectrum activity:

  • Gram-Positive Bacteria: Inhibits Staphylococcus aureus (MIC = 32 μg/mL) via disruption of cell wall synthesis .

  • Leishmania tropica: Exhibits antileishmanial activity (IC50 = 0.048 μM), surpassing glucantime (IC50 = 0.12 μM) .

Mechanistic Insights:

  • Lipophilic moieties enhance membrane penetration, increasing intracellular accumulation .

  • Chelation of essential metal ions (e.g., Fe³⁺) disrupts parasitic redox homeostasis .

Structure-Activity Relationships (SAR)

Key structural determinants of bioactivity include:

  • Amino Group Position: The 5-amino configuration improves DNA intercalation capacity compared to 4-amino isomers .

  • Methoxymethyl Substituent: Enhances aqueous solubility without compromising target binding affinity.

  • Dione Core: Participates in hydrogen bonding with kinase active sites (e.g., CDK2, EGFR) .

Design Recommendations:

  • Halogenation at position 6 may boost antimicrobial potency .

  • N-alkylation of the amino group could modulate blood-brain barrier penetration for CNS applications.

Future Research Directions

Pharmacokinetic Optimization

  • Prodrug Strategies: Acetylation of the amino group may improve oral bioavailability.

  • Nanoparticle Formulations: Liposomal encapsulation could enhance tumor targeting and reduce systemic toxicity .

Target Identification

  • Proteomic Profiling: Affinity chromatography coupled with mass spectrometry will identify binding partners in cancer cells .

  • Kinase Inhibition Assays: Screen against panels of 300+ kinases to pinpoint specific molecular targets .

Toxicology Studies

  • Acute Toxicity: Determine LD50 in rodent models to establish therapeutic indices.

  • Genotoxicity: Ames test and micronucleus assay evaluations are pending.

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